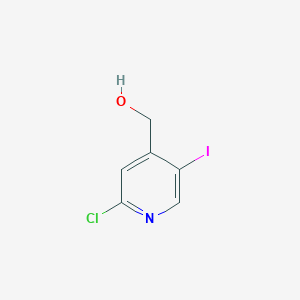
(2-Chloro-5-iodo-pyridin-4-yl)-methanol
描述
(2-Chloro-5-iodo-pyridin-4-yl)-methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Chloro-5-iodo-pyridin-4-yl)-methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenated pyridine precursors. For example, nucleophilic substitution reactions using formaldehyde under basic conditions (e.g., NaOH) can introduce the hydroxymethyl group. Evidence from analogous compounds, such as (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlights the importance of reaction temperature (40–60°C) and solvent choice (e.g., DMF or THF) to optimize yields . Purification via column chromatography or recrystallization ensures high purity, as demonstrated in similar pyridine methanol derivatives .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and hydroxymethyl group integration.
- HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>95%).
- Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation. PubChem data for related compounds, such as (6-chloropyrimidin-4-yl)methanol, provide reference spectra for comparative analysis .
Q. What are the key challenges in stabilizing halogenated pyridine methanol derivatives during storage?
- Methodological Answer : Halogenated pyridines are prone to hydrolysis or oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stabilizing agents like BHT (butylated hydroxytoluene) at 0.1% w/v can prevent radical degradation, as recommended for chlorinated phenylmethanol analogs .
Advanced Research Questions
Q. How do substituent positions (chloro vs. iodo) influence the reactivity of pyridine methanol derivatives in cross-coupling reactions?
- Methodological Answer : The iodo group at the 5-position enhances electrophilicity, making it more reactive in Suzuki-Miyaura or Ullmann couplings compared to chloro analogs. Computational studies (DFT) on similar compounds, such as (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol, reveal that electron-withdrawing substituents lower the activation energy for C–I bond cleavage . Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) in THF at 80°C is recommended .
Q. What strategies can resolve contradictions in biological activity data for halogenated pyridine methanols?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Standardize testing protocols:
- High-throughput screening with positive/negative controls (e.g., reference antimicrobials).
- SAR studies to isolate the effects of chloro/iodo substituents. For example, replacing 5-iodo with 5-methoxy in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol significantly altered antimicrobial activity .
- Metabolite profiling (LC-MS) to rule out degradation products .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to enzymes/receptors. For instance, DFT-optimized structures of Cu(II) complexes with hydroxymethyl pyridines reveal charge transfer interactions critical for binding affinity . Pair computational predictions with SPR (surface plasmon resonance) assays for validation .
属性
分子式 |
C6H5ClINO |
|---|---|
分子量 |
269.47 g/mol |
IUPAC 名称 |
(2-chloro-5-iodopyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClINO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |
InChI 键 |
HMOYGUYTEQHNJI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)I)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













